molecular formula C30H39BrN2OSi B1445941 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704082-44-9

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No.: B1445941
CAS No.: 1704082-44-9
M. Wt: 551.6 g/mol
InChI Key: GWQHEUFNURQILY-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a tert-butyldiphenylsilyl-protected ethyl group

Preparation Methods

The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and piperazine.

    Formation of the Intermediate: The first step involves the alkylation of piperazine with 4-bromoacetophenone under basic conditions to form an intermediate.

    Protection of the Hydroxyl Group: The intermediate is then reacted with tert-butyldiphenylsilyl chloride in the presence of a base to protect the hydroxyl group, resulting in the final product.

Chemical Reactions Analysis

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine include:

    1-(4-Bromophenyl)piperazine: Lacks the ethyl and tert-butyldiphenylsilyl groups, making it less complex.

    1-(1-(4-Bromophenyl)ethyl)piperazine: Lacks the tert-butyldiphenylsilyl-protected ethyl group.

    4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazine: Lacks the 4-bromophenyl group.

Biological Activity

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine, a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may confer various therapeutic properties, particularly in neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is C30H39BrN2OSiC_{30}H_{39}BrN_2OSi, with a molecular weight of approximately 532.63 g/mol. Its structural complexity includes a piperazine core, a bromophenyl group, and a tert-butyldiphenylsilyl ether, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC30H39BrN2OSi
Molecular Weight532.63 g/mol
CAS Number1704082-44-9
Purity97%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its neuropharmacological effects. Piperazine derivatives are known for their diverse pharmacological profiles, including anxiolytic and antidepressant properties.

Neuropharmacological Activities

  • Antidepressant Effects : Studies have indicated that piperazine derivatives can exhibit significant antidepressant-like effects in animal models. For instance, a related piperazine compound demonstrated an increase in serotonergic activity, which is crucial for mood regulation . The mechanism often involves modulation of the serotonin system, particularly through the 5-HT1A receptor pathway.
  • Anxiolytic Properties : Behavioral studies have shown that compounds similar to this compound can reduce anxiety-like behaviors in mice . These findings suggest that the compound may also influence anxiety pathways, potentially offering therapeutic benefits for anxiety disorders.

Case Studies and Research Findings

Recent studies have explored the effects of various piperazine derivatives on behavioral outcomes in rodent models:

  • Study on LQFM104 : A related compound was tested for its anxiolytic and antidepressant effects using behavioral tests such as the forced swimming test (FST) and elevated plus maze (EPM). The results indicated a significant reduction in immobility time, suggesting antidepressant activity mediated by serotonergic pathways .
  • Serotonergic System Involvement : The participation of the serotonergic system was confirmed through pretreatment with specific antagonists that abolished the observed behavioral effects, indicating that the mechanism of action for these compounds involves direct interaction with serotonin receptors .

Properties

IUPAC Name

2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39BrN2OSi/c1-25(26-15-17-27(31)18-16-26)33-21-19-32(20-22-33)23-24-34-35(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25H,19-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHEUFNURQILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Reactant of Route 6
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

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